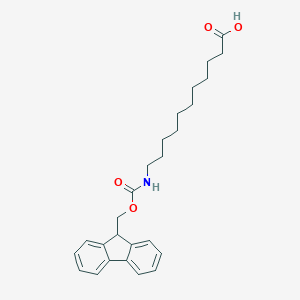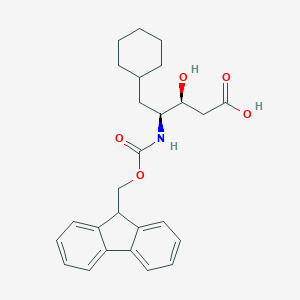
Fmoc-achpa
Übersicht
Beschreibung
Fmoc-achpa: (9-fluorenylmethoxycarbonyl-aminocyclohexylpropionic acid) is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group is a protective group for amines in organic synthesis, particularly in the solid-phase synthesis of peptides. The this compound compound is specifically designed to protect the amino group of aminocyclohexylpropionic acid during peptide synthesis, ensuring that the desired reactions occur without interference from the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-achpa typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with aminocyclohexylpropionic acid. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated peptide synthesizers and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-achpa undergoes various chemical reactions, including:
Deprotection: The removal of the Fmoc group is typically achieved using a base such as piperidine in DMF.
Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming new bonds with electrophilic reagents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the deprotection of the Fmoc group.
Substitution: Various electrophilic reagents can be used, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-achpa is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. It serves as a protective group for the amino group, allowing for the selective formation of peptide bonds without interference from the amino group .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptide-based drugs and biomolecules. Its use in solid-phase peptide synthesis allows for the efficient production of peptides with high purity and yield, which are essential for various therapeutic applications .
Industry: this compound is used in the pharmaceutical industry for the large-scale production of peptide-based drugs. Its role as a protective group in peptide synthesis ensures the efficient and selective formation of peptide bonds, which is crucial for the production of high-quality peptide drugs .
Wirkmechanismus
The mechanism of action of Fmoc-achpa involves the protection of the amino group of aminocyclohexylpropionic acid during peptide synthesis. The Fmoc group is attached to the amino group, preventing it from participating in unwanted side reactions. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in the desired peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Boc-achpa (tert-butyloxycarbonyl-aminocyclohexylpropionic acid): Another protective group used in peptide synthesis, but it is acid-labile and removed under acidic conditions.
Cbz-achpa (carbobenzyloxy-aminocyclohexylpropionic acid): A protective group that is removed by hydrogenolysis.
Uniqueness: Fmoc-achpa is unique in its stability under acidic conditions and its selective removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the selective protection and deprotection of amino groups are crucial for the efficient synthesis of peptides .
Eigenschaften
IUPAC Name |
(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
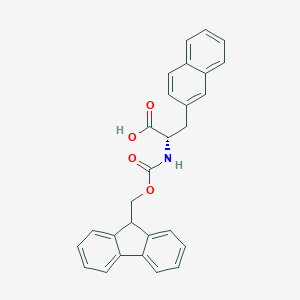
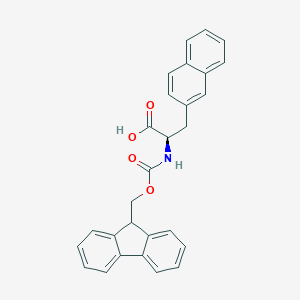
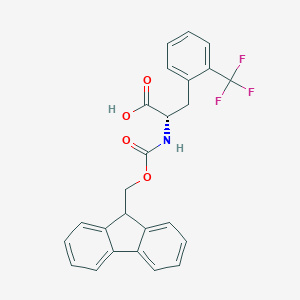
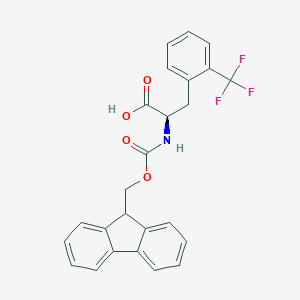
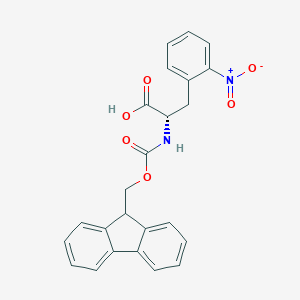

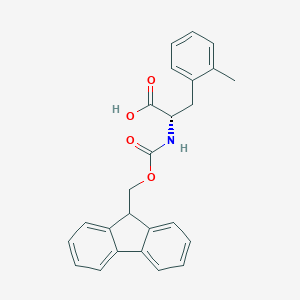
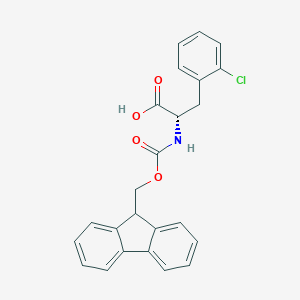
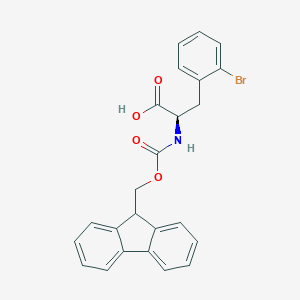
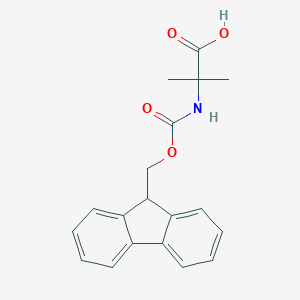
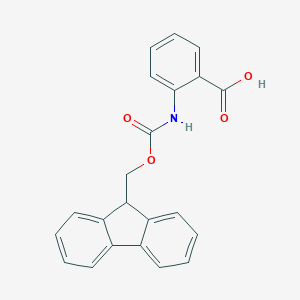
![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)
